1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. The compound's molecular formula is with a molecular weight of 196.25 g/mol. Its chemical structure features a piperazine ring substituted with a 5-ethyl-1,2,4-oxadiazol-3-yl group.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and American Elements, which provide it for research purposes. Its CAS number is 1249562-41-1, and it is cataloged under several identifiers such as PubChem CID and MDL numbers for easy reference in scientific literature.
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is classified as an organic compound and specifically as a heterocyclic compound due to the presence of nitrogen in its ring structure. It falls under the category of oxadiazoles, which are noted for their pharmacological properties.
The synthesis of 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine typically involves multi-step organic reactions. The general approach includes:
The synthesis may utilize various reagents such as ethyl acetoacetate and hydrazine hydrate under controlled temperature conditions to facilitate the formation of the oxadiazole ring. The reaction conditions (solvent choice, temperature, and reaction time) are critical for achieving high yields and purity.
The molecular structure of 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can be represented using various structural formulas:
CCN1C(=NO)C(=N1)CCN(CC)CCInChI=1S/C9H16N4O/c1-7(10)9(12)8(11)6(2)5(3)4/h7H,1H2,2-6H3These representations highlight the connectivity between atoms in the molecule and provide insight into its three-dimensional conformation.
The compound has a boiling point that remains unspecified in the available literature but is generally expected to be higher than room temperature due to its complex structure.
The compound can participate in various chemical reactions typical of piperazine derivatives and oxadiazoles:
Reactions involving this compound should be conducted under inert atmospheres to prevent degradation or unwanted side reactions. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography are often employed to monitor reaction progress.
Research indicates that oxadiazoles can exhibit antibacterial and antifungal activities, potentially through inhibition of key metabolic pathways or disruption of cellular processes.
The physical properties include:
Key chemical properties include:
Relevant data on specific physical constants like melting point or density were not found in the available literature.
1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine holds potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. It could be explored for:
This compound exemplifies the ongoing research into heterocyclic compounds that continue to reveal novel therapeutic potentials across multiple scientific disciplines.
The construction of the 1,2,4-oxadiazole ring represents the foundational step in synthesizing 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine. The predominant industrial approach employs a two-stage cyclocondensation strategy. Initially, an amidoxime intermediate is formed by reacting a nitrile (e.g., propionitrile) with hydroxylamine under basic conditions. This intermediate subsequently undergoes O-acylation with an activated carboxylic acid derivative. For the target compound, 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole serves as the critical precursor, synthesized via O-acylation of propionamidoxime with chloroacetic acid derivatives (typically chloroacetyl chloride or its active ester), followed by thermally driven cyclodehydration (80–120°C, 4–12 hours) [1] [9].
Optimization challenges center on improving cyclization efficiency and minimizing harsh conditions. The TBAF (tetrabutylammonium fluoride)-catalyzed method pioneered by Gangloff and Rice enables room-temperature cyclization of O-acylamidoximes in tetrahydrofuran (THF). This method is particularly advantageous for thermally labile intermediates. When applied to 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole synthesis, TBAF (1.0–1.4 equiv.) achieves >85% conversion within 1–3 hours at 25°C, significantly reducing energy input and eliminating decomposition byproducts common under prolonged heating [9]. Alternative cyclization agents like T3P® (propylphosphonic anhydride) in pyridine offer similarly efficient pathways, yielding 87–97% under mild conditions (~80°C, 0.5–6 hours) [1].
Table 1: Cyclocondensation Routes to 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole
| Method | Conditions | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Thermal Cyclization | Toluene, Reflux, K₂CO₃ | ~12 h | 50-70 | Low-cost reagents |
| TBAF Catalysis | THF, RT, TBAF (1.0-1.4 eq) | 1-3 h | >85 | Ambient temperature, high selectivity |
| T3P® Activation | Pyridine, ~80°C, T3P® (1.2 eq) | 0.5-6 h | 87-97 | High yields, broad functional group tolerance |
| Aqueous Medium | H₂O, Reflux, Catalyst-free | 12 h | 35-93 | Solvent-free, environmentally friendly |
The pivotal step in assembling the target molecule involves coupling the 1,2,4-oxadiazole core (3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole) with the piperazine moiety. N-Alkylation stands as the most efficient and widely employed strategy. This SN₂ reaction typically employs an excess of piperazine (2.0–3.0 equiv.) as both nucleophile and base in aprotic polar solvents (acetonitrile, DMF, or DMSO) at 60–80°C for 6–24 hours. The excess piperazine ensures mono-alkylation and neutralizes the generated HCl, driving the reaction forward. Yields range from 65–85%, with purification often requiring chromatography or recrystallization to remove residual piperazine and its di-alkylated byproduct [2] [4] [9].
Methodological refinements focus on enhancing selectivity and atom economy. Employing solid-supported piperazine (e.g., piperazine immobilized on polystyrene resin) allows stoichiometric use of the nucleophile, simplifies purification via filtration, and minimizes di-alkylation, boosting yields to >90%. Alternatively, phase-transfer catalysis (e.g., tetrabutylammonium bromide, TBAB) in biphasic systems (water/dichloromethane) facilitates faster reactions (2–4 hours) under milder conditions (40–50°C) [9] [10].
Beyond alkylation, cross-coupling approaches offer routes to structurally complex analogs. Buchwald-Hartwig amination enables the coupling of 3-(bromomethyl)-5-ethyl-1,2,4-oxadiazole with N-Boc-protected piperazine derivatives using palladium catalysts (e.g., Pd₂(dba)₃, Xantphos) and mild bases (Cs₂CO₃). Subsequent deprotection affords the target compound. While more complex than direct alkylation, this method provides access to piperazines bearing sensitive functional groups incompatible with alkylation conditions [9].
Table 2: Piperazine Coupling Methodologies
| Method | Conditions | Time (h) | Yield (%) | Key Features |
|---|---|---|---|---|
| Classical N-Alkylation | Piperazine (excess), MeCN, 70°C | 12-24 | 65-85 | Simple setup, requires purification |
| Solid-Supported Piperazine | Resin-bound Piperazine, DMF, 60°C, DIEA | 8-12 | >90 | Stoichiometric piperazine, easy purification |
| Phase-Transfer Catalysis | Piperazine, TBAB, K₂CO₃, H₂O/CH₂Cl₂, 45°C | 2-4 | 75-88 | Faster, milder, good selectivity |
| Buchwald-Hartwig Amination | N-Boc-Piperazine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C → Deprotection | 16 + 2 (deprot) | 60-75 | Access to functionalized piperazines |
Growing emphasis on sustainable synthesis has driven the development of solvent-free and energy-efficient protocols for 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine. Mechanochemical synthesis (ball milling) facilitates the key alkylation step. Equimolar amounts of 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole and piperazine, with a small aliquot of potassium carbonate as a mild base, are subjected to high-frequency ball milling (30 Hz). This method achieves near-quantitative yields (>95%) within 30–45 minutes, eliminating solvent waste and reducing reaction times by an order of magnitude compared to traditional solution-phase methods [3] [10].
Microwave-assisted synthesis significantly accelerates both cyclocondensation and alkylation steps. The formation of the 1,2,4-oxadiazole core from propionamidoxime and ethyl chloroacetate, catalyzed by a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), proceeds within 5–10 minutes under microwave irradiation (150°C, 300W) instead of hours under conventional heating. Subsequent alkylation of piperazine under similar microwave conditions (100–120°C, 100–200W) completes the synthesis of the target molecule in < 30 minutes overall with yields comparable to or exceeding (75–90%) multi-hour conventional processes [9] [10].
Aqueous micellar catalysis offers another sustainable alternative. Utilizing non-ionic surfactants like TPGS-750-M (Tocopherol polyethylene glycol succinate) in water creates nanoreactors that solubilize organic reactants. The alkylation between the oxadiazolylmethyl chloride and piperazine proceeds efficiently in water at 50°C within 1–2 hours, yielding 80–88% of product. This method avoids organic solvents entirely and simplifies isolation via extraction or precipitation [9].
Table 3: Green Synthesis Method Comparison
| Method | Conditions | Time | Yield (%) | Environmental/Efficiency Benefits |
|---|---|---|---|---|
| Mechanochemical (Ball Milling) | K₂CO₃, Ball Mill (30 Hz) | 30-45 min | >95 | Solvent-free, rapid, high yield |
| Microwave-Assisted Cyclization/Alkylation | MW, 150°C (cyclo), 120°C (alkyl), DBU | <30 min total | 75-90 | Dramatically reduced reaction times |
| Aqueous Micellar Catalysis | TPGS-750-M (2% wt in H₂O), 50°C | 1-2 h | 80-88 | Water as solvent, biodegradable surfactant |
The structural architecture of 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, featuring a nucleophilic piperazine nitrogen and the electrophilically tolerant oxadiazole core, provides versatile handles for generating diverse libraries. N-Functionalization of the piperazine ring is the predominant strategy.
Amide coupling readily diversifies the secondary amine of piperazine. Using activated carboxylic acids (acid chlorides, anhydrides) or coupling reagents (EDC/HOBt, T3P®), a wide array of amides can be synthesized. For instance, reaction with nicotinyl chloride hydrochloride yields 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(nicotinoyl)piperazine, potentially modulating receptor affinity or pharmacokinetics [4] [10]. Sulfonylation (e.g., with benzenesulfonyl chloride) provides stable sulfonamide derivatives, a common pharmacophore. Reductive amination offers access to tertiary amines and N-alkyl derivatives. Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) smoothly generates 1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(4-chlorobenzyl)piperazine [5] [10].
Modification of the oxadiazole ring, though less common due to its stability, primarily targets the 5-ethyl group. Bromination at the benzylic position (using NBS, AIBN, CCl₄, reflux) yields 3-[(4-substituted-piperazin-1-yl)methyl]-5-(bromomethyl)-1,2,4-oxadiazole, a versatile alkylating agent. This bromide serves as a precursor for further nucleophilic substitutions (e.g., with azides, amines, or thiols) or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura with arylboronic acids after conversion to a boronic ester) [7] [9].
These post-synthetic modifications enable rapid exploration of structure-activity relationships (SAR) critical for medicinal chemistry optimization, generating libraries targeting diverse biological endpoints like antimicrobial activity, kinase inhibition, or CNS receptor modulation, as hinted by the bioactivities of related piperazine-oxadiazole hybrids [4] [5].
Table 4: Examples of Post-Synthetic Derivatives
| Derivative Class | Reagent/Reaction | Example Compound | Potential Application |
|---|---|---|---|
| Piperazine Amides | Nicotinoyl chloride, DIEA, DCM | 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(nicotinoyl)piperazine | Kinase inhibition, CNS activity |
| Piperazine Sulfonamides | Benzenesulfonyl chloride, Pyridine | 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(phenylsulfonyl)piperazine | GPCR modulation |
| N-Alkyl Piperazines (Reductive Amination) | 4-Cl-Benzaldehyde, STAB, DCE | 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(4-chlorobenzyl)piperazine | Antimicrobial agents |
| Oxadiazole Bromomethyl | NBS, AIBN, CCl₄, reflux | 3-[(4-(Unsubst-Pz)-1-yl)methyl]-5-(bromomethyl)-1,2,4-oxadiazole | Precursor for further functionalization |
| Oxadiazole-Aryl Hybrids | Bromomethyl der. → Boronic ester → Suzuki Coupling | 3-[(4-(Unsubst-Pz)-1-yl)methyl]-5-(4-pyridylmethyl)-1,2,4-oxadiazole | Enhanced solubility/targeting |
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9